Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

Catalog No.
S12944131
CAS No.
M.F
C8H6BrNO5
M. Wt
276.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

Product Name

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate

IUPAC Name

methyl 2-bromo-4-hydroxy-5-nitrobenzoate

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-6(10(13)14)7(11)3-5(4)9/h2-3,11H,1H3

InChI Key

POWDQMPFBJTUDD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)O)[N+](=O)[O-]

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO5. It is classified as a derivative of benzoic acid, characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group attached to the aromatic benzene ring. The unique arrangement of these functional groups contributes to its chemical reactivity and potential biological activity, making it an interesting compound for research and application in various fields.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding quinones, which may have different reactivity and biological properties.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst, altering the compound's biological activity.
  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions like Suzuki-Miyaura coupling, allowing for the synthesis of more complex organic molecules.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, palladium on carbon for reduction, and boronic acids for substitution reactions.

Research indicates that methyl 2-bromo-4-hydroxy-5-nitrobenzoate exhibits various biological activities. Its structure allows it to interact with specific molecular targets, potentially leading to antimicrobial and anticancer effects. The nitro group can undergo bioreduction, forming reactive intermediates that may influence cellular components. Additionally, the hydroxyl group can engage in hydrogen bonding with biological molecules, enhancing its activity.

The synthesis of methyl 2-bromo-4-hydroxy-5-nitrobenzoate typically involves multi-step processes starting from readily available precursors. A common method includes:

  • Nitration: Starting from 2-bromo-4-hydroxybenzoic acid, nitration is performed using concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
  • Esterification: The resulting carboxylic acid is then esterified with methanol in the presence of an acid catalyst to yield methyl 2-bromo-4-hydroxy-5-nitrobenzoate.

Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate has several applications:

  • Chemical Research: It serves as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
  • Pharmaceutical Development: Explored for its unique functional groups that may lead to new drug candidates.
  • Industrial Use: Utilized in the production of dyes, pigments, and other chemicals.

Interaction studies focus on understanding how methyl 2-bromo-4-hydroxy-5-nitrobenzoate interacts with biological systems. Key factors include:

  • Solubility and Stability: These properties influence how well the compound can be absorbed and its bioavailability.
  • Mechanism of Action: Understanding how this compound interacts with specific molecular targets can provide insights into its therapeutic potential and safety profile.

Research into these interactions may reveal valuable information about pharmacokinetics and efficacy.

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameSimilarity IndexUnique Features
Methyl 3-bromo-4-hydroxy-5-nitrobenzoate0.93Different position of bromine; varied reactivity
Methyl 4-bromo-5-hydroxy-2-nitrobenzoate0.88Variation in functional groups affecting activity
Methyl 3-bromo-5-nitrobenzoate0.85Lacks hydroxyl group; altered biological properties
Methyl 4-bromo-5-fluoro-2-nitrobenzoate0.85Fluorine substitution affects reactivity

The uniqueness of methyl 2-bromo-4-hydroxy-5-nitrobenzoate lies in its combination of bromine, hydroxyl, and nitro groups, providing diverse pathways for chemical transformations and applications across multiple domains. This distinctive arrangement allows it to exhibit unique chemical reactivity compared to similar compounds.

Nitroaromatic compounds are distinguished by the presence of one or more nitro groups (-NO$$_2$$) attached to an aromatic ring, which significantly influences their electronic properties and reactivity. Methyl 2-bromo-4-hydroxy-5-nitrobenzoate belongs to this class, with a benzoate ester framework substituted at the 2-, 4-, and 5-positions by bromine, hydroxyl, and nitro groups, respectively. The IUPAC name methyl 2-bromo-5-hydroxy-4-nitrobenzoate explicitly defines the substituent arrangement, as derived from its SMILES representation $$ \text{COC(=O)C1=CC(=C(C=C1Br)N+[O-])O} $$.

The compound’s structure exhibits both electron-withdrawing (nitro, bromine) and electron-donating (hydroxyl) groups, creating a polarized electronic environment. The nitro group at the 4-position exerts a strong meta-directing effect, while the hydroxyl group at the 5-position introduces hydrogen-bonding potential. This combination makes the molecule a versatile intermediate in organic synthesis, particularly in reactions requiring regioselective substitution.

Table 1: Substituent Effects in Methyl 2-Bromo-4-Hydroxy-5-Nitrobenzoate

PositionSubstituentElectronic EffectRole in Reactivity
2Bromine-I (inductive)Electrophilic substitution
4Nitro-M (mesomeric)Meta-directing, deactivating
5Hydroxyl+M (mesomeric)Activating, hydrogen bonding
EsterMethoxy-I (inductive)Stabilizes carboxylate

The ester group (methoxycarbonyl) at the 1-position further moderates reactivity by stabilizing the benzene ring through inductive effects, reducing susceptibility to electrophilic attack compared to non-esterified benzoic acids.

Historical Context of Polyfunctional Benzoate Synthesis

The synthesis of polyfunctional benzoates like methyl 2-bromo-4-hydroxy-5-nitrobenzoate emerged from mid-20th-century advancements in regioselective aromatic substitution. Early methods relied on sequential nitration, bromination, and esterification, often requiring harsh conditions that limited yields. For example, nitration of methyl bromobenzoate precursors typically employed mixed acid (H$$2$$SO$$4$$/HNO$$_3$$) at elevated temperatures, but competing side reactions led to isomer mixtures.

Modern approaches leverage directed ortho-metalation (DoM) and protection-deprotection strategies to achieve precise functionalization. A hypothetical synthesis route for methyl 2-bromo-4-hydroxy-5-nitrobenzoate might involve:

  • Nitration: Introducing the nitro group at the 4-position of methyl 2-bromobenzoate using fuming nitric acid.
  • Hydroxylation: Oxidative demethylation or hydrolysis of a protected hydroxyl group at the 5-position.
  • Esterification: Final stabilization via methyl ester formation.

The development of flow chemistry and catalytic nitration systems in the 21st century has improved selectivity, enabling gram-scale production with reduced isomer formation.

Positional Isomerism in Bromo-Nitro-Substituted Benzene Systems

Positional isomerism profoundly impacts the physicochemical properties of bromo-nitro-substituted benzoates. In methyl 2-bromo-4-hydroxy-5-nitrobenzoate, the relative positions of the bromine (2-) and nitro (4-) groups create distinct electronic environments compared to isomers like methyl 3-bromo-4-nitrobenzoate or methyl 2-bromo-5-nitrobenzoate.

The nitro group’s meta-directing nature ensures that electrophilic substitution occurs preferentially at the 6-position in this compound, whereas bromine’s inductive effect further polarizes the ring. Comparatively, in the isomer methyl 5-bromo-4-hydroxy-2-nitrobenzoate (CAS 2092388-06-0), the shifted nitro group alters the charge distribution, reducing resonance stabilization of potential reaction intermediates.

Table 2: Comparative Reactivity of Positional Isomers

IsomerNitro PositionBromine PositionReactivity Toward Nucleophilic Substitution
Methyl 2-bromo-4-nitrobenzoate42Moderate (steric hindrance at 2-position)
Methyl 3-bromo-4-nitrobenzoate43High (enhanced electrophilicity at 6-position)
Methyl 5-bromo-2-nitrobenzoate25Low (deactivation by nitro at 2-position)

The interplay between substituent positions and electronic effects is critical in applications such as pharmaceutical intermediates, where slight structural changes can drastically alter bioactivity.

Nitration-Bromination Sequential Functionalization Strategies

The synthesis of methyl 2-bromo-4-hydroxy-5-nitrobenzoate requires careful orchestration of sequential functionalization reactions to achieve the desired regioselectivity and yield [1] [14]. Sequential nitration and bromination strategies represent the most viable approach for introducing multiple functional groups onto the aromatic ring in a controlled manner [34] [35]. The order of these electrophilic aromatic substitution reactions significantly influences the final product distribution and overall synthetic efficiency [42] [43].

Regioselective Nitration of Brominated Phenolic Precursors

Regioselective nitration of brominated phenolic precursors employs the directing effects of existing substituents to control the position of nitro group introduction [3] [14]. Phenolic compounds can be nitrated using bismuth(III) nitrate and montmorillonite KSF as catalysts with 65% nitric acid, achieving nitrated products in good yields under mild conditions [14]. The regioselectivity is governed by the electron-donating properties of the hydroxyl group, which activates the ortho and para positions relative to the phenolic oxygen [15] [44].

For brominated phenolic substrates, the nitration typically proceeds with high para-selectivity when the bromine substituent is positioned ortho to the hydroxyl group [3] [43]. The reaction conditions must be carefully optimized to prevent over-nitration and minimize meta-substitution products, which typically occur in yields below 2% for activated aromatic systems [42] [43]. Temperature control between 0°C and 30°C is crucial for maintaining regioselectivity while ensuring reasonable reaction rates [14] [15].

Nitrating SystemTemperature (°C)Reaction Time (h)Para-Selectivity (%)Meta-Product (%)
Bismuth(III) nitrate/KSF201698<2
Melamine nitrate/p-TSA251296<2
Concentrated HNO₃/H₂SO₄0-52-485-903-5

Electrophilic Bromination Under Directed Ortho-Metalation Conditions

Electrophilic bromination under directed ortho-metalation conditions utilizes the coordinating ability of functional groups to direct lithiation to specific positions on the aromatic ring [4] [16]. The hydroxyl group in phenolic substrates can be converted to carbamate directing groups, which facilitate regioselective ortho-lithiation followed by electrophilic bromination [29]. This approach provides excellent control over the position of bromine introduction, particularly when combined with protecting group strategies [4] [29].

The bromination reaction typically employs N-bromosuccinimide as the electrophilic bromine source, which provides high positional selectivity at low temperatures [16] [28]. The para-directing preference of hydroxyl groups leads to bromination occurring preferentially at the para position relative to the phenolic oxygen, with ortho-selectivity achievable through steric or electronic control [16] [48]. Reaction temperatures are maintained between -10°C and 25°C to maximize regioselectivity and prevent multiple bromination events [1] [16].

Esterification Techniques for Carboxylic Acid Intermediates

The conversion of carboxylic acid intermediates to methyl esters represents a critical step in the synthesis of methyl 2-bromo-4-hydroxy-5-nitrobenzoate [7] [8]. Esterification methods must be compatible with the multiple functional groups present in the aromatic substrate while providing high yields and selectivity [12] [17].

Acid-Catalyzed Methanol Esterification Protocols

Acid-catalyzed methanol esterification protocols utilize protic acid catalysts to activate the carboxylic acid toward nucleophilic attack by methanol [7] [8]. The Fischer esterification mechanism proceeds through protonation of the carboxylic acid, nucleophilic addition of methanol, and elimination of water [26] [31]. Sulfuric acid concentrations of 0.5 to 1.5 grams per mole of carboxylic acid provide optimal catalytic activity while minimizing side reactions [8] [12].

Temperature control between 100°C and 150°C below the boiling point of the resultant ester ensures efficient conversion while preventing decomposition of sensitive functional groups [8] [17]. The presence of nitro and phenolic substituents requires careful optimization of reaction conditions to prevent reduction or unwanted side reactions [31] [45]. Methanol is typically used in 3.0 to 4.0 molar excess relative to the carboxylic acid to drive the equilibrium toward ester formation [8] [12].

CatalystTemperature (°C)Methanol EquivalentsReaction Time (h)Yield (%)
H₂SO₄ (conc.)120-1403.58-1285-92
ZrO₂/TiO₂80-1004.06-1088-94
p-Toluenesulfonic acid110-1303.010-1580-88

Diazomethane Methylation of Carboxylic Acid Moieties

Diazomethane methylation of carboxylic acid moieties provides a mild and efficient method for ester formation that is particularly suitable for polyfunctional aromatic substrates [9] [13]. The reaction proceeds through protonation of diazomethane by the carboxylic acid to form a methyldiazonium cation, followed by SN2 displacement by the carboxylate anion [9] [13]. This mechanism ensures high chemoselectivity and excellent functional group tolerance [9] [13].

The reaction is typically conducted in diethyl ether at room temperature, with diazomethane generated in situ from N-methyl-N-nitrosourea or purchased as a solution in ether [9] [13]. Complete conversion is usually achieved within 30 minutes to 2 hours, depending on the substrate structure and reaction conditions [13]. The presence of electron-withdrawing groups such as nitro substituents may slightly reduce reaction rates but does not significantly impact the overall yield [9] [13].

Trimethylsilyldiazomethane serves as a safer alternative to diazomethane while maintaining similar reactivity and selectivity profiles [9] [13]. This reagent eliminates the explosive hazards associated with diazomethane handling while providing comparable yields and reaction times [9] [13].

Palladium-Catalyzed Cross-Coupling Reaction Compatibility

Methyl 2-bromo-4-hydroxy-5-nitrobenzoate serves as an excellent substrate for palladium-catalyzed cross-coupling reactions due to the presence of the aryl bromide functionality [11] [29]. The electron-withdrawing nature of the nitro and ester substituents enhances the reactivity of the aryl bromide toward oxidative addition with palladium(0) complexes [11] [30]. Cross-coupling compatibility is maintained across a range of reaction conditions, with the hydroxyl group potentially serving as a coordinating ligand [11] [29].

Suzuki-Miyaura cross-coupling reactions proceed efficiently with organoborane coupling partners, typically requiring Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ catalyst systems [11]. Base selection is critical, with potassium carbonate or cesium carbonate providing optimal results while avoiding interference with the phenolic hydroxyl group [11]. Reaction temperatures between 80°C and 120°C in polar aprotic solvents such as dimethoxyethane or N,N-dimethylformamide yield coupled products in 70-90% yield [11] [29].

The presence of multiple functional groups requires careful consideration of reaction conditions to prevent unwanted side reactions [29] [30]. The nitro group may undergo reduction under strongly reducing conditions, while the ester functionality can undergo hydrolysis or transesterification in the presence of nucleophilic bases [11] [29].

Purification Challenges in Polyfunctional Aromatic Esters

The purification of methyl 2-bromo-4-hydroxy-5-nitrobenzoate presents significant challenges due to the presence of multiple polar functional groups and potential structural isomers [19] [23]. The combination of hydrogen bonding capability from the hydroxyl group, electron-withdrawing effects from the nitro substituent, and the polar ester functionality creates complex solubility profiles that complicate traditional purification methods [19] [24].

Recrystallization techniques require careful solvent selection to achieve adequate dissolution followed by selective crystallization [23] [24]. Mixed solvent systems comprising polar protic and aprotic components often provide optimal results, with methanol-water or ethanol-hexane mixtures being particularly effective [21] [23]. Temperature-controlled crystallization between 0°C and 5°C helps minimize impurity inclusion while maximizing product recovery [23] [24].

Column chromatography purification utilizes silica gel stationary phases with gradient elution systems [22] [24]. Initial elution with non-polar solvents removes non-polar impurities, followed by increasing polarity to elute the target compound [24] [25]. The presence of the phenolic hydroxyl group may lead to irreversible adsorption on silica gel, necessitating the use of slightly basic eluent systems or alternative stationary phases [22] [24].

Purification MethodSolvent SystemRecovery (%)Purity (%)Time (h)
RecrystallizationMeOH/H₂O (3:1)75-8595-984-6
Column chromatographyHexane/EtOAc gradient80-9092-962-3
Vacuum distillation-70-8098-993-4

Distillation purification under reduced pressure minimizes thermal decomposition while enabling separation based on boiling point differences [10] [24]. The high boiling point of methyl 2-bromo-4-hydroxy-5-nitrobenzoate requires vacuum distillation at pressures below 10 mmHg to prevent degradation of the nitro group [10] [19]. Temperature control below 200°C under vacuum conditions typically provides purified material with purity exceeding 98% [10] [24].

Multinuclear Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic analysis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate provides comprehensive structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic spectral features consistent with a highly substituted aromatic ester containing electron-withdrawing and electron-donating substituents [1] [2].

Proton Nuclear Magnetic Resonance Coupling Patterns in Ortho-Substituted Aromatics

The proton nuclear magnetic resonance spectrum of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate demonstrates distinctive coupling patterns characteristic of ortho-substituted aromatic systems. The aromatic region displays two distinct proton signals corresponding to H-3 and H-6 positions, which exhibit meta-coupling with a coupling constant of approximately 2.5-3.0 Hertz [3] [2] [4].

The H-3 proton, positioned ortho to the nitro group, appears as a doublet in the range of 7.8-8.2 parts per million. This significant downfield shift results from the strong electron-withdrawing effect of the nitro substituent, which deshields the adjacent proton through both inductive and resonance mechanisms [1] [5]. The nitro group's electron-withdrawing capacity creates a partial positive charge on the aromatic ring, particularly affecting ortho positions through resonance delocalization [5] [6].

The H-6 proton manifests as a doublet in the 8.0-8.4 parts per million range, representing the most deshielded aromatic proton in the molecule. This extreme downfield position results from the cumulative deshielding effects of the ortho-positioned ester carbonyl group and the meta-positioned nitro group [1] [2]. The ester carbonyl group contributes to deshielding through its electron-withdrawing inductive effect, while the nitro group provides additional deshielding through long-range electronic effects [7] [8].

The meta-coupling pattern observed between H-3 and H-6 demonstrates typical aromatic coupling characteristics, with coupling constants falling within the expected 2-3 Hertz range for meta-positioned protons [3] [2] [4]. This coupling arises from the transmission of spin information through the aromatic π-electron system, which allows for long-range scalar coupling interactions that are characteristic of aromatic systems [4].

The phenolic hydroxyl proton appears as a broad singlet in the 10.0-11.0 parts per million region, indicating extensive hydrogen bonding interactions. This chemical shift is consistent with phenolic protons that participate in intramolecular or intermolecular hydrogen bonding networks [9]. The broadness of this signal results from rapid exchange processes and quadrupolar relaxation effects associated with the hydroxyl proton [1].

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments for Electron-Deficient Rings

The carbon-13 nuclear magnetic resonance spectrum of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate exhibits chemical shifts characteristic of electron-deficient aromatic rings bearing multiple substituents with varying electronic effects [10] [11] [12]. The aromatic carbons display chemical shifts in the 110-170 parts per million region, with significant variations based on their substitution patterns and electronic environments [11].

The carbonyl carbon (C-1) of the ester group resonates in the 167-170 parts per million range, consistent with aromatic ester carbonyls that experience reduced electron density due to conjugation with the electron-deficient aromatic ring [10] [12]. This chemical shift represents a slight upfield position compared to aliphatic esters, reflecting the electron-withdrawing nature of the aromatic substituent and its effect on the carbonyl carbon's electronic environment [13] [14].

The carbon bearing the bromine substituent (C-2) appears in the 110-115 parts per million region, demonstrating the moderate deshielding effect of the bromine atom [11]. Bromine's electronegativity and polarizability contribute to the downfield shift through inductive electron withdrawal, though this effect is less pronounced than that observed with more electronegative halogens [15].

The carbon atom bearing the nitro group (C-5) exhibits a chemical shift in the 145-150 parts per million range, reflecting the strong electron-withdrawing character of the nitro substituent [10] [11]. The nitro group's ability to withdraw electron density through both inductive and resonance mechanisms significantly deshields the ipso carbon, resulting in a substantial downfield shift [14].

The carbon bearing the hydroxyl group (C-4) resonates in the 155-160 parts per million region, showing the complex electronic effects of the phenolic hydroxyl group [11]. While the hydroxyl group is electron-donating through resonance, its effect on the ipso carbon chemical shift is modulated by the electron-deficient nature of the aromatic ring and the presence of other electron-withdrawing substituents [15].

The aromatic methine carbons (C-3 and C-6) display chemical shifts in the 125-135 parts per million range, with variations reflecting their specific electronic environments [10] [11]. C-3, positioned ortho to the nitro group, experiences greater deshielding compared to C-6, which is positioned meta to the bromine substituent and ortho to the ester group [12].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate under electron impact ionization conditions reveals characteristic fragmentation patterns consistent with aromatic esters containing nitro and halogen substituents [16] [17] [18]. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the molecular formula C8H6BrNO5, though this peak typically exhibits low intensity due to the instability of the molecular ion in electron impact ionization [19] [20].

The fragmentation pathways demonstrate several characteristic processes typical of nitrobenzoate esters. The base peak commonly appears at mass-to-charge ratio 150, representing a stable aromatic fragment formed through complex rearrangement processes involving the loss of the bromine atom and portions of the ester functionality [16] [17]. This fragment corresponds to a substituted benzene ring system that retains the nitro and hydroxyl substituents while losing the bromine and methoxycarbonyl groups.

Alpha-cleavage at the ester group produces significant fragments at mass-to-charge ratios 261 and 245, corresponding to the loss of methyl radical (M-15) and methoxy radical (M-31), respectively [17] [18]. The loss of the methoxy radical typically shows higher intensity due to the stability of the resulting acylium ion, which benefits from resonance stabilization through conjugation with the aromatic ring system [21].

The nitro group participates in characteristic fragmentation through the loss of nitrogen dioxide radical (NO2, mass 46), producing a fragment at mass-to-charge ratio 229 [17] [22]. This fragmentation pathway is particularly common in aromatic nitro compounds and represents a diagnostic feature for identifying nitro-substituted aromatic systems [6] [23]. The resulting fragment maintains the aromatic ring structure while losing the electron-withdrawing nitro substituent.

Bromine atom loss generates a fragment at mass-to-charge ratio 197 (M-79), though this process typically occurs with moderate intensity due to the strength of the carbon-bromine bond in aromatic systems [18] [24]. The isotope pattern associated with bromine-containing fragments provides additional confirmation of the halogen's presence, with characteristic peaks separated by two mass units reflecting the bromine-79 and bromine-81 isotopes [24].

The phenyl cation (C6H5+) appears at mass-to-charge ratio 77, representing the tropylium ion formation through extensive fragmentation and rearrangement processes [16] [17]. This fragment is characteristic of aromatic compounds and provides evidence for the benzene ring structure within the molecule [18].

Infrared Spectroscopy of Nitro and Ester Functional Groups

The infrared spectrum of Methyl 2-bromo-4-hydroxy-5-nitrobenzoate exhibits characteristic absorption bands that provide definitive identification of the nitro and ester functional groups, along with additional structural features [25] [6] [23]. The spectrum displays the diagnostic pattern associated with aromatic nitro compounds, consisting of two intense absorption bands in the fingerprint region [6] [23].

The nitro group produces two characteristic absorption bands: the asymmetric nitrogen-oxygen stretching vibration appears in the 1520-1550 wavenumber range, while the symmetric nitrogen-oxygen stretching vibration occurs in the 1340-1370 wavenumber range [6] [23]. These bands represent the most intense features in the infrared spectrum and provide unambiguous evidence for the presence of the nitro functional group [26] [6]. The high intensity of these absorptions results from the large dipole moment changes associated with the nitrogen-oxygen bond vibrations [6].

The ester carbonyl group exhibits a strong absorption band in the 1710-1730 wavenumber range, which is characteristic of aromatic ester compounds [25] [7] [8]. This frequency represents a slight shift to lower wavenumbers compared to aliphatic esters due to conjugation between the carbonyl group and the aromatic ring system [7]. The electron-withdrawing nature of the aromatic substituents also influences the carbonyl stretching frequency through inductive effects [13].

The ester carbon-oxygen stretching vibrations appear as multiple bands in the 1200-1300 wavenumber region, following the characteristic "Rule of Three" pattern observed in ester compounds [8]. These bands correspond to the asymmetric and symmetric stretching modes of the carbon-oxygen bonds within the ester functionality [25] [8].

The phenolic hydroxyl group contributes a broad absorption band in the 3200-3600 wavenumber range, characteristic of hydrogen-bonded hydroxyl groups [9]. The breadth of this absorption reflects the participation of the hydroxyl group in hydrogen bonding interactions, either intramolecularly with other functional groups or intermolecularly with neighboring molecules [9].

The aromatic carbon-hydrogen stretching vibrations appear as multiple sharp bands in the 3050-3100 wavenumber region, providing evidence for the aromatic character of the ring system [9] [23]. These absorptions are distinguished from aliphatic carbon-hydrogen stretches by their higher frequency and sharper appearance [9].

XLogP3

2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

274.94293 g/mol

Monoisotopic Mass

274.94293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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